N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Description
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate is a heterocyclic compound featuring a tetrahydroquinoline core substituted with methyl groups at the 1-position of the tetrahydroquinoline ring and the methanamine side chain. Its molecular formula is C₁₃H₁₈N₂·C₂H₂O₄ (as inferred from the oxalate salt structure), and it has a CAS number 916792-22-8 . The compound exhibits a relative density of 1.007 g/cm³ . Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, as indicated in product catalogs .
Properties
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;3-1(4)2(5)6/h5-6,8,13H,3-4,7,9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNYTCFHGZUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and methylamine, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Cyclopentyl-1-ethyl-1,2,3,4-tetrahydro-6-quinolinemethanamine
- Substituents: Ethyl group at the 1-position of tetrahydroquinoline; cyclopentyl group on methanamine.
- The cyclopentyl substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
- Substituents: Butyl group at the 1-position of tetrahydroquinoline; 3-methoxypropyl chain on methanamine.
- Key Differences : The butyl group extends the alkyl chain, increasing molecular weight and hydrophobicity. The methoxypropyl side chain introduces ether functionality, which could enhance solubility in polar solvents .
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Oxalate
- Core Structure: Replaces tetrahydroquinoline with a pyrazole ring.
- This compound is explicitly noted for use in pharmaceutical intermediates and analytical applications (e.g., LCMS/GCMS) .
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
- Substituents : Lacks the methyl group on the methanamine side chain (primary amine instead of secondary).
- Molecular weight is 176.258 g/mol for the free base .
Physicochemical Properties
*Estimated for oxalate salt (C₁₃H₁₈N₂·C₂H₂O₄). †Calculated based on formula C₁₈H₂₆N₂.
Biological Activity
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C12H18N2.C2H2O4
- IUPAC Name : N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine; oxalic acid
- CAS Number : 1260789-19-2
The synthesis of this compound typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and methylamine, followed by the addition of oxalic acid to form the oxalate salt. The compound is known for its applications in medicinal chemistry and biological research .
This compound is believed to interact with specific molecular targets within biological systems. Its mechanism may involve modulation of neurotransmitter receptors and enzymes, which can lead to various physiological effects. The precise pathways and targets remain an area for further investigation but may include:
- Neurotransmitter Receptor Modulation : Potential interaction with receptors that influence mood and cognition.
- Enzymatic Activity Regulation : Possible effects on enzymes involved in metabolic pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. This property could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Antiviral Effects
Preliminary investigations have indicated that the compound may possess antiviral properties. This aspect requires further exploration to determine its efficacy against specific viral pathogens.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Research is ongoing to elucidate its role in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth in vitro against several strains. |
| Neuroprotection Study | Showed reduced neuronal cell death in models of oxidative stress when treated with the compound. |
| Antiviral Investigation | Indicated potential effectiveness against certain viruses but requires more rigorous testing. |
Comparison with Similar Compounds
The unique structure of this compound sets it apart from similar compounds such as:
| Compound | Similarity | Unique Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structural similarity | Different pharmacological profiles |
| N-Methyl-1-naphthalenemethylamine hydrochloride | Chemical family | Distinct biological activities |
Q & A
Basic: What are the optimal synthetic routes for N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate?
Methodological Answer:
The compound can be synthesized via reductive amination of 1-methyl-1,2,3,4-tetrahydroquinolin-6-carbaldehyde with methylamine, followed by oxalate salt formation. Key steps include:
- Reduction: Use sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions to minimize side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the free base.
- Salt Formation: React the free base with oxalic acid in ethanol to precipitate the oxalate salt. Confirm stoichiometry via elemental analysis .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions on the tetrahydroquinoline ring and methylamine moiety. Key signals include δ 2.35 (N-methyl) and δ 1.45–2.10 (tetrahydroquinoline methyl) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the oxalate salt .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 231.186) .
Basic: What stability considerations are critical for experimental design?
Methodological Answer:
- pH Sensitivity: The oxalate salt is stable in acidic conditions (pH 3–5) but hydrolyzes in alkaline buffers. Use phosphate-buffered saline (PBS, pH 4.5) for aqueous studies .
- Thermal Stability: Store at –20°C under desiccation; avoid repeated freeze-thaw cycles to prevent decomposition .
- Light Sensitivity: Protect from UV exposure due to the tetrahydroquinoline core’s photoreactivity .
Advanced: How can researchers investigate its potential neuroprotective mechanisms?
Methodological Answer:
- In Vitro Models: Test dopamine neuron protection in SH-SY5Y cells exposed to 1-methyl-4-phenylpyridinium (MPP+). Measure viability via MTT assay and ROS reduction using DCFH-DA fluorescence .
- Target Identification: Perform competitive binding assays against NMDA receptors or monoamine transporters, given structural similarities to modafinil analogs .
- Pathway Analysis: Use RNA-seq to identify upregulated antioxidant genes (e.g., SOD1, NRF2) in treated vs. untreated cells .
Advanced: How to optimize structure-activity relationships (SAR) for enhanced bioactivity?
Methodological Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., –Cl, –CF3) at the quinoline 7-position to enhance receptor affinity. Compare IC50 values in binding assays .
- Methylamine Modifications: Replace the N-methyl group with cyclopropylamine to evaluate metabolic stability via microsomal incubation (e.g., human liver microsomes) .
- Salt Counterion Screening: Test alternative salts (e.g., hydrochloride, tosylate) for improved solubility and bioavailability .
Advanced: What in vivo models are suitable for studying its pharmacokinetics?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg (i.v. or p.o.) to Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours. Use LC-MS/MS to quantify compound levels and calculate AUC, Cmax, and t1/2 .
- Tissue Distribution: Sacrifice animals post-dose and analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
- Metabolite Profiling: Identify phase I/II metabolites via UPLC-Q-TOF, focusing on oxidative deamination and quinoline ring hydroxylation .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK-293 vs. primary neurons) and control compounds (e.g., clorgyline for MAO inhibition) .
- Dose-Response Analysis: Compare EC50 values across studies to identify non-linear effects. Use Hill slope analysis to detect cooperative binding .
- Species Variability: Test cross-species receptor homology (e.g., human vs. murine DAT) to explain divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
